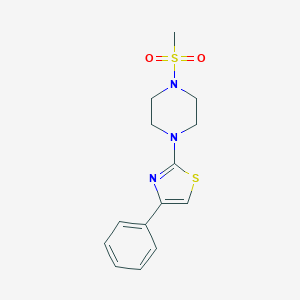
1-(Methylsulfonyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-308134, also known as 4,7-dimethyl-1,10-phenanthroline monohydrate, is a heterocyclic organic compound. It is a derivative of phenanthroline, which is a nitrogen-containing ligand commonly used in coordination chemistry. The compound has a molecular formula of C14H14N2O and a molecular weight of 226.27 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dimethyl-1,10-phenanthroline monohydrate typically involves the methylation of 1,10-phenanthroline. The reaction is carried out under controlled conditions using methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of 4,7-dimethyl-1,10-phenanthroline monohydrate involves large-scale methylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .
Types of Reactions:
Oxidation: 4,7-dimethyl-1,10-phenanthroline monohydrate can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of phenanthroline derivatives.
Substitution: It can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydrophenanthroline derivatives .
Wissenschaftliche Forschungsanwendungen
4,7-dimethyl-1,10-phenanthroline monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions. These complexes are studied for their catalytic and electronic properties.
Biology: The compound is used in biochemical assays to detect and quantify metal ions in biological samples.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of sensors and other analytical devices for detecting metal ions.
Wirkmechanismus
The mechanism of action of 4,7-dimethyl-1,10-phenanthroline monohydrate involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can modulate various biochemical and chemical processes. The molecular targets include metal-dependent enzymes and other metalloproteins. The pathways involved are primarily related to metal ion homeostasis and redox reactions .
Similar Compounds:
1,10-phenanthroline: The parent compound, which lacks the methyl groups at positions 4 and 7.
2,9-dimethyl-1,10-phenanthroline: Another derivative with methyl groups at different positions.
Comparison: 4,7-dimethyl-1,10-phenanthroline monohydrate is unique due to the specific positioning of the methyl groups, which can influence its binding affinity and selectivity for metal ions. This makes it particularly useful in applications where specific metal ion coordination is required .
Eigenschaften
Molekularformel |
C14H17N3O2S2 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
2-(4-methylsulfonylpiperazin-1-yl)-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C14H17N3O2S2/c1-21(18,19)17-9-7-16(8-10-17)14-15-13(11-20-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChI-Schlüssel |
JOEFKWBADBWUBG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=CC=CC=C3 |
Kanonische SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[2-[4-[(2-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetate](/img/structure/B394862.png)
![N-[2-(2-isopropylphenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B394864.png)
![2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B394868.png)
![2-{4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B394869.png)
![2-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B394870.png)
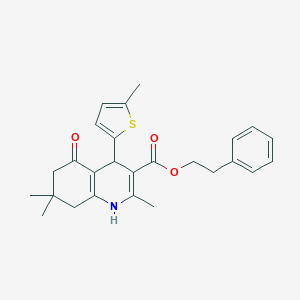
![Sec-butyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B394872.png)
![3-(4-Propoxyphenyl)-1-pyridin-3-ylbenzo[f]quinoline](/img/structure/B394875.png)
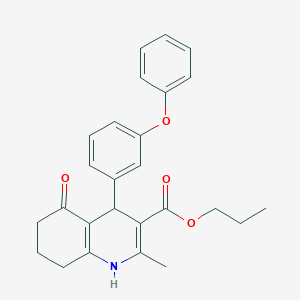
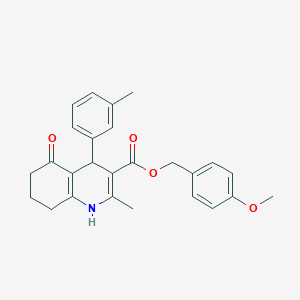
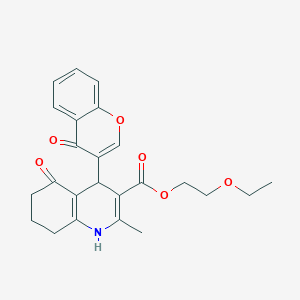
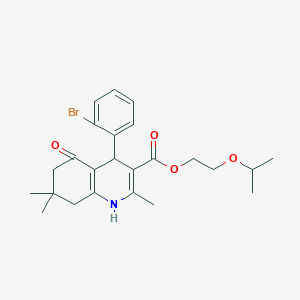
![3'-Spirocyclohexyl-3,3-dimethyl-3,4,3',4'-tetrahydro-[1,1']biisoquinolinyl](/img/structure/B394881.png)
![7-(4-chlorophenyl)-1,3-dimethyl-8-(phenylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B394882.png)